
4-Hexyloxyphthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexyloxyphthalonitrile, also known as 1,2-Dicyano-4-hexyloxybenzene, is an organic compound with the molecular formula C14H16N2O. It is a derivative of phthalonitrile and is characterized by the presence of a hexyloxy group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: 4-Hexyloxyphthalonitrile can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophthalonitrile with hexanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions: 4-Hexyloxyphthalonitrile undergoes various chemical reactions, including:
Cyclotetramerization: In the presence of a metal salt or a templating agent, this compound can undergo cyclotetramerization to form phthalocyanines.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano groups.
Common Reagents and Conditions:
Cyclotetramerization: Metal salts such as zinc chloride or copper chloride are commonly used as catalysts. The reaction is typically carried out at high temperatures.
Substitution Reactions: Bases like potassium carbonate and solvents such as DMF are commonly used.
Major Products:
科学的研究の応用
4-Hexyloxyphthalonitrile has several scientific research applications, including:
Materials Science: It is used as a building block for the synthesis of phthalocyanines, which are employed in the development of high-performance materials such as conductive polymers and dyes.
Electronics: Phthalocyanines derived from this compound are used in electronic applications due to their unique electronic properties.
Biological Research: The compound is also explored for its potential use in biological research, particularly in the development of sensors and imaging agents.
作用機序
The mechanism of action of 4-Hexyloxyphthalonitrile primarily involves its ability to undergo cyclotetramerization to form phthalocyanines. These phthalocyanines exhibit unique electronic properties due to the extended conjugation and the presence of metal centers. The molecular targets and pathways involved in its action are related to its ability to interact with metal ions and form stable complexes.
類似化合物との比較
- 4-Methoxyphthalonitrile
- 4-Ethoxyphthalonitrile
- 4-Butoxyphthalonitrile
Comparison: 4-Hexyloxyphthalonitrile is unique due to the presence of the hexyloxy group, which imparts distinct solubility and reactivity properties compared to its shorter alkoxy counterparts. This makes it particularly valuable in applications requiring specific solubility and electronic characteristics .
特性
IUPAC Name |
4-hexoxybenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-3-4-5-8-17-14-7-6-12(10-15)13(9-14)11-16/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXSATBWGFIAPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337061 |
Source


|
| Record name | 4-Hexyloxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104949-82-8 |
Source


|
| Record name | 4-Hexyloxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hexyloxyphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

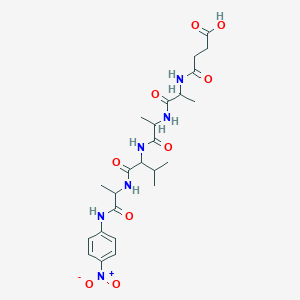

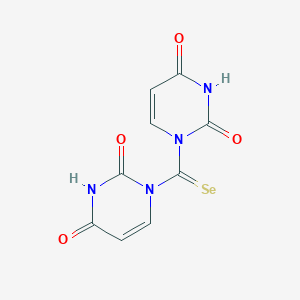

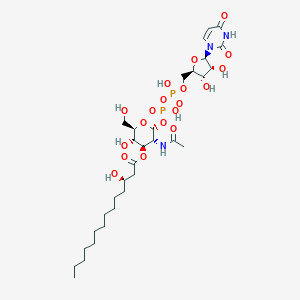
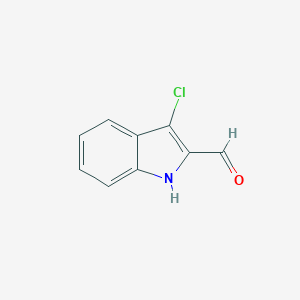
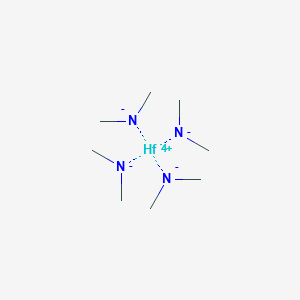
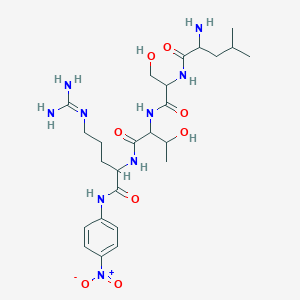

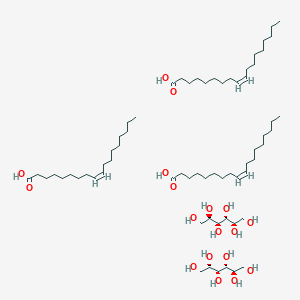
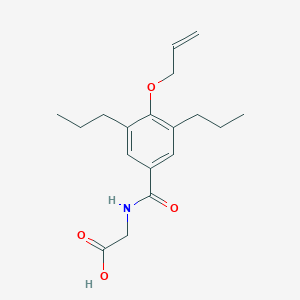

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)
